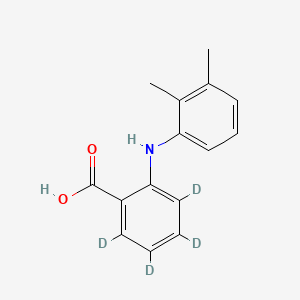

α-Hydroxymetoprolol-d7(iso-propyl-d7)(mixture of stereoisomers)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

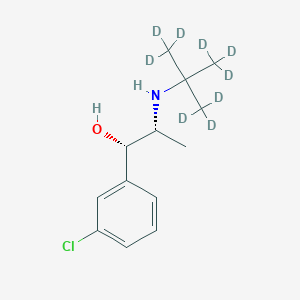

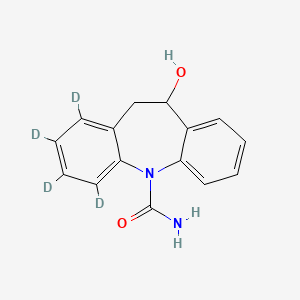

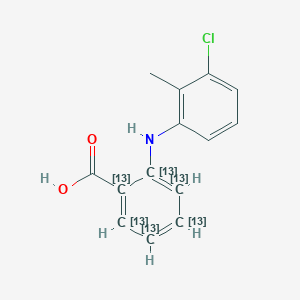

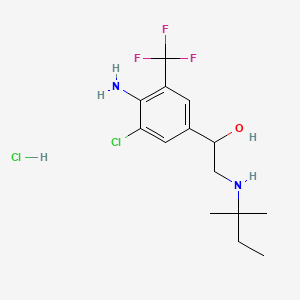

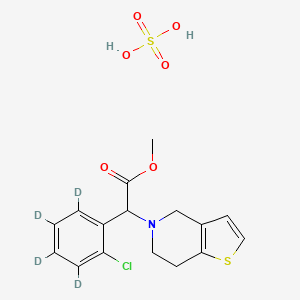

α-Hydroxymetoprolol-d7(iso-propyl-d7)(mixture of stereoisomers) is an isotope labelled metabolite of Metoprolol . Metoprolol is a selective β1 receptor blocker used to treat high blood pressure, chest pain due to poor blood flow to the heart, and a number of conditions involving an abnormally fast heart rate .

Molecular Structure Analysis

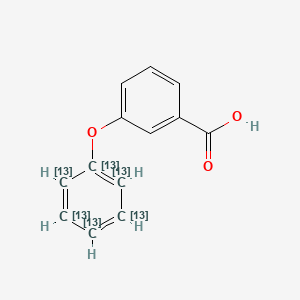

The molecular structure of α-Hydroxymetoprolol-d7(iso-propyl-d7)(mixture of stereoisomers) is represented by the formula C15H25NO4 . More detailed structural information may be available in specialized chemical databases or literature .Physical And Chemical Properties Analysis

The physical and chemical properties of α-Hydroxymetoprolol-d7(iso-propyl-d7)(mixture of stereoisomers) include its molecular structure (C15H25NO4) . More detailed properties may be available in specialized chemical databases .科学研究应用

Stereoselective Metabolism Studies

Stereoselective Metabolism of Metoprolol

The stereoisomers of α-hydroxymetoprolol were separated and analyzed in human plasma and urine, revealing stereoselective metabolism in hypertensive patients. This study provided insights into the stereoselectivity in α-hydroxymetoprolol formation and renal excretion (Cerqueira et al., 2003).

Pharmacokinetics during Pregnancy

The stereoselective determination of metoprolol and α-hydroxymetoprolol in plasma was explored, especially in the context of pregnancy, indicating the stereoselective nature of pharmacokinetics and metabolism (Antunes et al., 2013).

Quantitative Determination in Human Serum

A method for determining metoprolol and α-hydroxymetoprolol in human serum was validated, highlighting its application in human pharmacokinetics (Postma-Kunnen et al., 2017).

Chiral Analysis and Separation Techniques

Chiral Separation Methods

The study focused on the chiral separation of metoprolol and its metabolites, including α-hydroxymetoprolol, using various chiral stationary phases. This research is significant for understanding the stereoselective metabolism of metoprolol (Kim et al., 2000).

Analysis in Wastewater

A method for the chiral analysis of metoprolol and its metabolites, including α-hydroxymetoprolol, in environmental water samples was developed, indicating the presence and behavior of these compounds in wastewater (Barclay et al., 2012).

Metabolism and Kinetic Disposition Studies

Stereoselective Analysis in Rat Plasma

The stereoselective kinetic disposition and metabolism of metoprolol in rats were investigated, emphasizing the enantioselective formation of its metabolites (Boralli et al., 2005).

Influence on Pharmacokinetics in Gestational Diabetes

This study examined the impact of gestational diabetes on the pharmacokinetics and transplacental distribution of metoprolol and its metabolites, including α-hydroxymetoprolol, in parturients (Antunes et al., 2015).

Simultaneous Determination in Human Plasma

A novel method for the simultaneous determination of metoprolol and α-hydroxymetoprolol in human plasma using fluorescence and second-order calibration methods was developed, contributing to the understanding of their pharmacokinetics (Gu et al., 2012).

安全和危害

属性

CAS 编号 |

1276197-39-7 |

|---|---|

产品名称 |

α-Hydroxymetoprolol-d7(iso-propyl-d7)(mixture of stereoisomers) |

分子式 |

C15H13D7NO4 |

分子量 |

290.41 |

纯度 |

98% by HPLC; 99% atom D; |

相关CAS编号 |

56392-16-6 (unlabelled) |

同义词 |

1-[4-(1-Hydroxy-2-methoxyethyl)phenoxy]-3-[(1-methylethyl)amino-2-propanol; 1-Isopropylamino-3-(p-(α-hydroxy-β-methoxyethyl)phenoxy)-2-propanol |

标签 |

Metoprolol Impurities |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。